molecular formula C15H16N4O2 B276372 ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate

ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate

Katalognummer B276372
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: AAHUUDOWEGRWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is also known as EAI045, and it has shown promising results in cancer research.

Wirkmechanismus

EAI045 binds to a specific pocket in the FLT3 protein, which prevents the protein from functioning correctly. FLT3 is a receptor tyrosine kinase, which means it activates signaling pathways that promote cell growth and division. EAI045 inhibits the activation of these pathways, which slows down or stops the growth of cancer cells.
Biochemical and Physiological Effects
EAI045 has shown significant biochemical and physiological effects in cancer cells. In AML cells, EAI045 inhibits FLT3 phosphorylation, which is a critical step in the activation of FLT3 signaling pathways. EAI045 also induces apoptosis, which is programmed cell death. Apoptosis is a natural process that occurs in healthy cells, but cancer cells often evade apoptosis. EAI045 induces apoptosis in cancer cells, which results in cell death.

Vorteile Und Einschränkungen Für Laborexperimente

EAI045 has several advantages for lab experiments. It is a potent inhibitor of FLT3, which makes it an excellent tool for studying FLT3 signaling pathways. EAI045 has also shown promising results in preclinical studies, which suggests that it may be an effective treatment for AML. However, EAI045 has limitations for lab experiments. It is a complex molecule, which makes the synthesis method challenging. EAI045 also has limited solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for EAI045 research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the pharmacokinetics and pharmacodynamics of EAI045 in animal models. This information is crucial for determining the efficacy and safety of EAI045 as a potential treatment for AML. Additionally, researchers can investigate the potential of EAI045 in combination with other therapies, such as chemotherapy or immunotherapy. Finally, researchers can study the potential of EAI045 in other cancer types that have FLT3 mutations, such as acute lymphoblastic leukemia (ALL) or solid tumors.
Conclusion
In conclusion, EAI045 is a promising compound in cancer research. It inhibits the activity of FLT3, which slows down or stops the growth of cancer cells. EAI045 has shown significant biochemical and physiological effects in cancer cells, specifically in AML. While EAI045 has limitations for lab experiments, it has several advantages, such as its potency as an FLT3 inhibitor. There are several future directions for EAI045 research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, investigating combination therapies, and studying other cancer types with FLT3 mutations.

Synthesemethoden

The synthesis of EAI045 involves the reaction of ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate with a specific reagent. The synthesis method is complex and requires a skilled chemist to perform the reaction. The yield of EAI045 is moderate, and the purity of the final product is crucial for further scientific research.

Wissenschaftliche Forschungsanwendungen

EAI045 has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). AML is a type of blood cancer that is difficult to treat, and current therapies have limited success rates. EAI045 targets a specific protein called FLT3, which is often mutated in AML patients. FLT3 mutations lead to uncontrolled cell growth and division, which results in cancer. EAI045 inhibits the activity of FLT3, which slows down or stops the growth of cancer cells.

Eigenschaften

Produktname

ethyl 4-amino-2-(2,3-dihydro-1H-indol-1-yl)-5-pyrimidinecarboxylate

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

ethyl 4-amino-2-(2,3-dihydroindol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N4O2/c1-2-21-14(20)11-9-17-15(18-13(11)16)19-8-7-10-5-3-4-6-12(10)19/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18)

InChI-Schlüssel

AAHUUDOWEGRWFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C32

Kanonische SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.